molecular formula C16H25N5O3 B2539873 7-(3-hydroxypropyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 578697-67-3

7-(3-hydroxypropyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2539873
CAS RN: 578697-67-3
M. Wt: 335.408
InChI Key: YLLQCZMLDPISGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-hydroxypropyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C16H25N5O3 and its molecular weight is 335.408. The purity is usually 95%.
BenchChem offers high-quality 7-(3-hydroxypropyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-hydroxypropyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computer-Aided Molecular Design

CCG-29114 is used in the field of Computer-Aided Molecular Design . The technology is used by research chemists, biologists, and crystallographers at leading research and development institutions to discover new therapeutics and a myriad of consumer goods and products .

2. Informatics and Computational Chemistry and Biology CCG-29114 is also applied in the fields of Informatics and Computational Chemistry and Biology . It is used in the development of algorithms and software for scientific computing, GPUs, and graphics .

Rho/SRF-Mediated Transcriptional Regulation

CCG-1423, a Rho A pathway inhibitor, has been reported to inhibit Rho/SRF-mediated transcriptional regulation . This application is significant in the regulation of various cellular functions .

Modulation of Mitochondrial Functions

CCG-1423 has been found to modulate mitochondrial functions . It significantly reduces oxidative phosphorylation in a dose-dependent manner, but increases the glycolytic rate .

5. Inhibition of Transcription of SRF/p49 and PGC-1α, β CCG-1423 inhibits the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes . This leads to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .

High-Temperature Environments

CCG sensors have shown promise for applications in high-temperature environments . Aerospace hot structures and thermal protection systems are examples of some of the most likely applications for CCG sensors .

properties

IUPAC Name

7-(3-hydroxypropyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O3/c1-18-14-13(15(23)19(2)16(18)24)21(9-6-10-22)12(17-14)11-20-7-4-3-5-8-20/h22H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLQCZMLDPISGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-hydroxypropyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

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